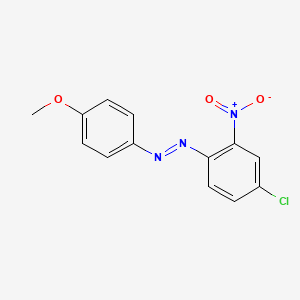
4-Chloro-4'-methoxy-2-nitroazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlor-4’-methoxy-2-nitroazobenzol ist eine organische Verbindung mit der Summenformel C13H10ClN3O3 und einem Molekulargewicht von 291,69 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein einer Chlor-, Methoxy- und Nitrogruppe aus, die an eine Azobenzolstruktur gebunden sind. Azobenzole sind bekannt für ihre leuchtenden Farben und werden häufig als Farbstoffe verwendet. 4-Chlor-4’-methoxy-2-nitroazobenzol besitzt einzigartige Eigenschaften, die es in verschiedenen wissenschaftlichen Forschungsanwendungen wertvoll machen.
Vorbereitungsmethoden
Die Synthese von 4-Chlor-4’-methoxy-2-nitroazobenzol erfolgt in der Regel in einem mehrstufigen Verfahren. Ein gängiges Verfahren umfasst die folgenden Schritte:
Nitrierung: Das Ausgangsmaterial, 4-Chlora-nilin, wird einer Nitrierung unterzogen, um die Nitrogruppe einzuführen.
Diazotierung: Das nitrosubstituierte Anil-in wird dann mit Natriumnitrit und Salzsäure diazotiert.
Kupplungsreaktion: Die gebildete Diazoniumsalz wird mit 4-Methoxyanilin gekoppelt, um 4-Chlor-4’-methoxy-2-nitroazobenzol zu erhalten.
Industrielle Produktionsverfahren können ähnliche Schritte umfassen, sind jedoch für die großtechnische Synthese optimiert, um höhere Ausbeuten und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
4-Chlor-4’-methoxy-2-nitroazobenzol unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder mit chemischen Reduktionsmitteln wie Zinn(II)-chlorid zu einer Aminogruppe reduziert werden.
Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden. Beispielsweise kann die Reaktion mit Natriummethoxid die Chlorgruppe durch eine Methoxygruppe ersetzen.
Oxidation: Die Methoxygruppe kann mit starken Oxidationsmitteln zu einer Carbonylgruppe oxidiert werden.
Wissenschaftliche Forschungsanwendungen
4-Chlor-4’-methoxy-2-nitroazobenzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Fähigkeit der Verbindung, eine Photoisomerisierung zu durchlaufen, macht sie zur Untersuchung lichtinduzierter biologischer Prozesse nützlich.
Medizin: Die Forschung läuft, um ihr Potenzial als Photosensibilisator in der photodynamischen Therapie zur Behandlung von Krebs zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-4’-methoxy-2-nitroazobenzol beruht hauptsächlich auf seiner Fähigkeit, eine Photoisomerisierung zu durchlaufen. Bei Belichtung kann die Verbindung zwischen ihren trans- und cis-Isomeren wechseln. Diese Photoisomerisierung beeinflusst die elektronische Verteilung der Verbindung und kann ihre Wechselwirkungen mit anderen Molekülen beeinflussen. In biologischen Systemen kann diese Eigenschaft genutzt werden, um molekulare Prozesse mit Licht zu steuern .
Analyse Chemischer Reaktionen
4-Chloro-4’-methoxy-2-nitroazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the chloro group with a methoxy group.
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Wissenschaftliche Forschungsanwendungen
4-Chloro-4’-methoxy-2-nitroazobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying light-induced biological processes.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 4-Chloro-4’-methoxy-2-nitroazobenzene primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and can influence its interactions with other molecules. In biological systems, this property can be harnessed to control molecular processes with light .
Vergleich Mit ähnlichen Verbindungen
4-Chlor-4’-methoxy-2-nitroazobenzol kann mit anderen Azobenzol-Derivaten verglichen werden, wie zum Beispiel:
4,4’-Dichlor-6,6’-dimethoxy-2,2’,3,3’,5,5’-hexanitroazobenzol: Diese Verbindung enthält zusätzliche Chlor- und Nitrogruppen, was sie reaktiver und für verschiedene Anwendungen geeignet macht.
4-Chlor-3-nitroanisol: Diese Verbindung fehlt die Azogruppe, sie weist jedoch ähnliche Substituenten auf, was sie für Vergleichsstudien hinsichtlich Reaktivität und Stabilität nützlich macht.
Die Einzigartigkeit von 4-Chlor-4’-methoxy-2-nitroazobenzol liegt in seiner spezifischen Kombination funktioneller Gruppen, die ihm einzigartige photochemische Eigenschaften und Reaktivitätmuster verleiht.
Eigenschaften
CAS-Nummer |
84613-57-0 |
|---|---|
Molekularformel |
C13H10ClN3O3 |
Molekulargewicht |
291.69 g/mol |
IUPAC-Name |
(4-chloro-2-nitrophenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H10ClN3O3/c1-20-11-5-3-10(4-6-11)15-16-12-7-2-9(14)8-13(12)17(18)19/h2-8H,1H3 |
InChI-Schlüssel |
YVBBYHMLWXNHCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


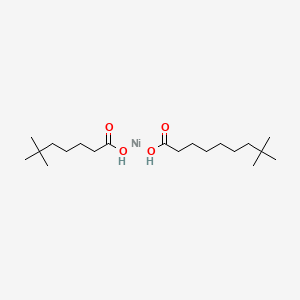
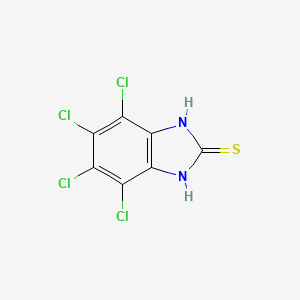





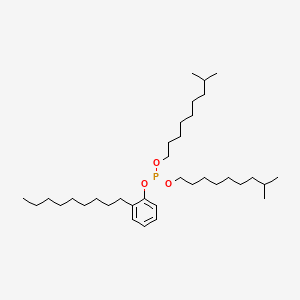
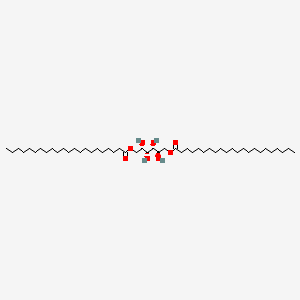
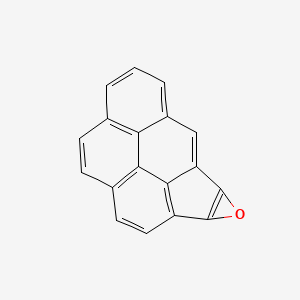
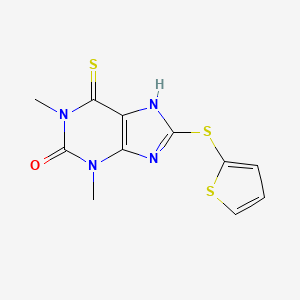
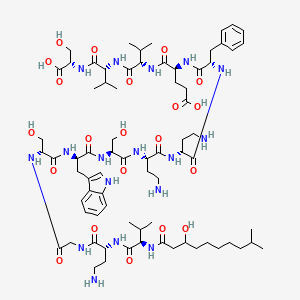
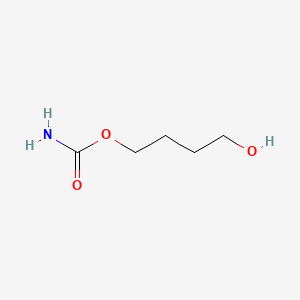
![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
